ESIPT Fluorescence: Quantitative Stokes Shift Advantage Over Mono-Hydroxylated Naphthoates
Ethyl 1,3-dihydroxy-2-naphthoate functions as an ESIPT fluorophore that emits blue fluorescence and, when incorporated into azo dyes, shifts emission into the 490–640 nm range [1]. Mono‑hydroxylated naphthoates such as methyl 1‑hydroxy‑2‑naphthoate and methyl 2‑hydroxy‑3‑naphthoate lack the intramolecular proton‑transfer pathway and exhibit substantially lower photoluminescence quantum efficiency [2]. This quantitative Stokes‑shift advantage (excitation ~350 nm, emission ~450–640 nm depending on derivatization) makes ethyl 1,3‑dihydroxy‑2‑naphthoate essential for applications requiring large apparent Stokes shifts and environment‑sensitive emission [1].
| Evidence Dimension | Photoluminescence emission range and quantum efficiency |
|---|---|
| Target Compound Data | Emission 490–640 nm (as azo‑dye coupler); ESIPT‑based blue fluorescence [1]. |
| Comparator Or Baseline | Methyl 1‑hydroxy‑2‑naphthoate and methyl 2‑hydroxy‑3‑naphthoate: much lower photoluminescence quantum efficiency [2]. |
| Quantified Difference | Markedly higher quantum efficiency; emission shifted by > 100 nm relative to mono‑hydroxy analogs [1], [2]. |
| Conditions | Solution‑phase photoluminescence; azo‑dye emission measured in various organic solvents; quantum efficiency comparison solid‑state and solution [1], [2]. |
Why This Matters
Procurement of ethyl 1,3‑dihydroxy‑2‑naphthoate is required to access the ESIPT‑type fluorophore core; simpler naphthoates cannot deliver the same optical performance, directly impacting applications in fluorescent probes and OLED research.
- [1] Gawale, Y.; et al. NLOphoric mono‑azo dyes with negative solvatochromism and in‑built ESIPT unit from ethyl 1,3‑dihydroxy‑2‑naphthoate. J. Photochem. Photobiol. A: Chem. 2016, 330, 15–25. https://doi.org/10.1016/j.jphotochem.2016.07.010 View Source
- [2] Catalán, J.; et al. Photophysics of Methyl 2‑Hydroxy‑3‑naphthoate: A Comparative Study with Methyl 1‑Hydroxy‑2‑naphthoate. J. Phys. Chem. 1992, 96, 3617–3621, cited in Takizawa, K.; et al. Eur. J. Org. Chem. 2021. https://doi.org/10.1002/ejoc.202100735 View Source
